molecular formula C9H5FN2O3 B1437482 6-Fluoro-4-hydroxy-3-nitroquinoline CAS No. 628284-75-3

6-Fluoro-4-hydroxy-3-nitroquinoline

Cat. No.: B1437482
CAS No.: 628284-75-3
M. Wt: 208.15 g/mol
InChI Key: TURQNAASNNGCEW-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The compound inhibits these enzymes, leading to the disruption of bacterial DNA synthesis and cell division. Additionally, this compound has been shown to interact with other biomolecules, such as RNA polymerase, further inhibiting bacterial transcription processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity . This binding prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound to specific tissues and compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline typically involves the introduction of fluorine, hydroxyl, and nitro groups into the quinoline ring. One common method involves the nitration of 6-fluoro-4-hydroxyquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-3-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its antibacterial and antiviral properties.

    Medicine: Explored for its potential as an antimalarial and anticancer agent.

    Industry: Utilized in the development of fluorescent dyes and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-hydroxyquinoline: Lacks the nitro group but shares the fluorine and hydroxyl functionalities.

    4-Hydroxy-3-nitroquinoline: Lacks the fluorine atom but contains the hydroxyl and nitro groups.

    6-Fluoro-3-nitroquinoline: Lacks the hydroxyl group but contains the fluorine and nitro groups.

Uniqueness

6-Fluoro-4-hydroxy-3-nitroquinoline is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

6-fluoro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQNAASNNGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650721
Record name 6-Fluoro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628284-75-3
Record name 6-Fluoro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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